UK 357903

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

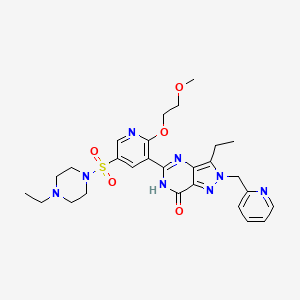

UK 357903 is a chemical compound classified as a selective phosphodiesterase type 5 inhibitor. Its chemical structure includes a triply activated 2-alkoxypyridyl moiety, which enhances its reactivity compared to other similar compounds. The compound is primarily researched for its potential therapeutic applications in treating erectile dysfunction and other vascular conditions due to its vasodilatory properties on the mesenteric and hindlimb vascular beds .

- Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.

- Reduction: Reduction processes can also modify the compound's structure, potentially impacting its pharmacological effects.

- Substitution: The unique structure of UK 357903 allows for substitution reactions, particularly involving the activated pyridyl moiety, making it susceptible to nucleophilic attacks .

These reactions are crucial for understanding the compound's stability and reactivity under different conditions.

UK 357903 exhibits significant biological activity primarily through its role as a phosphodiesterase type 5 inhibitor. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and improved blood flow. Studies have shown that UK 357903 can cause modest reductions in mean blood pressure, demonstrating its potential cardiovascular benefits . Additionally, it has been noted for its efficacy in ameliorating erectile dysfunction by enhancing penile blood flow .

The synthesis of UK 357903 involves several steps that focus on creating the triply activated 2-alkoxypyridyl moiety. Key methods include:

- Nucleophilic Substitution: Utilizing nucleophilic reagents to attack the activated pyridyl group.

- Functional Group Modifications: Introducing various functional groups to enhance solubility and biological activity.

- Scalable Routes: Recent developments have focused on creating scalable synthetic routes that maintain high yields and purity, which are essential for pharmaceutical applications .

These methods are critical for producing UK 357903 in sufficient quantities for research and potential clinical use.

UK 357903 has several applications, primarily in the medical field:

- Erectile Dysfunction Treatment: Its primary application is as a therapeutic agent for erectile dysfunction due to its vasodilatory effects.

- Cardiovascular Research: The compound is used in studies exploring cardiovascular function and the modulation of blood pressure.

- Pharmaceutical Development: As a phosphodiesterase type 5 inhibitor, UK 357903 serves as a lead compound for the development of new medications targeting similar pathways .

Research on UK 357903 has highlighted its interactions with various biological systems:

- Vascular Interactions: Studies have shown that UK 357903 interacts with vascular smooth muscle cells, leading to relaxation and increased blood flow.

- Pharmacokinetics: Understanding how UK 357903 is metabolized and excreted is crucial for determining dosing regimens and potential side effects.

- Combination Therapies: Investigations into combining UK 357903 with other therapeutic agents are ongoing to enhance efficacy and reduce side effects in treating erectile dysfunction and related conditions .

Several compounds share similarities with UK 357903 due to their mechanisms of action as phosphodiesterase inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sildenafil | Phosphodiesterase type 5 inhibitor | First marketed PDE5 inhibitor |

| Tadalafil | Phosphodiesterase type 5 inhibitor | Longer duration of action |

| Vardenafil | Phosphodiesterase type 5 inhibitor | Rapid onset of action |

| Avanafil | Phosphodiesterase type 5 inhibitor | Fastest onset among PDE5 inhibitors |

Uniqueness of UK 357903

UK 357903 stands out due to its specific structural features, particularly the triply activated pyridyl moiety that enhances reactivity and selectivity compared to other phosphodiesterase type 5 inhibitors. This unique structure may offer advantages in terms of potency and specificity, making it a promising candidate for further research in both pharmacology and medicinal chemistry .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Gardiner SM, March JE, Kemp PA, Ballard SA, Hawkeswood E, Hughes B, Bennett T. Hemodynamic effects of phosphodiesterase 5 and angiotensin-converting enzyme inhibition alone or in combination in conscious SHR. J Pharmacol Exp Ther. 2005 Jan;312(1):265-71. PubMed PMID: 15452190.